N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Description
Properties
Molecular Formula |
C21H20N4O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[2-(4-methylindol-1-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C21H20N4O2/c1-15-5-4-8-19-16(15)9-11-24(19)12-10-22-20(26)13-25-14-23-18-7-3-2-6-17(18)21(25)27/h2-9,11,14H,10,12-13H2,1H3,(H,22,26) |
InChI Key |
QUYCTOAIJJWSRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CCNC(=O)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinazolinone Core
The quinazolinone moiety is synthesized via cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions. A typical procedure involves refluxing 2-aminobenzoic acid with acetic anhydride to form 2-acetamidobenzoic acid, followed by treatment with phosphoryl chloride (POCl3) to yield 4-chloroquinazoline. Subsequent hydrolysis under basic conditions generates the 4-oxoquinazolin-3(4H)-yl intermediate, which is stabilized through hydrogen bonding between the carbonyl oxygen and the adjacent NH group.
Key Reaction Conditions:
Preparation of the 4-Methylindole Moiety
The 4-methylindole component is synthesized via Fischer indole synthesis, where phenylhydrazine reacts with 4-methylcyclohexanone in the presence of a Brønsted acid (e.g., HCl or H2SO4). The reaction proceeds through a-sigmatropic rearrangement to form the indole ring. Alternatively, microwave-assisted synthesis reduces reaction times from hours to minutes, improving yields by 15–20%.
Optimization Note:
Coupling of Quinazolinone and Indole Moieties
The ethyl bridge connecting the quinazolinone and indole subunits is constructed via a nucleophilic substitution reaction. 2-(4-Oxoquinazolin-3(4H)-yl)acetic acid is activated using carbodiimide reagents (e.g., EDC or DCC) and coupled with 2-(4-methyl-1H-indol-1-yl)ethylamine. The reaction is performed in anhydrous dichloromethane (DCM) under nitrogen atmosphere to prevent hydrolysis.
Critical Parameters:
-
Molar ratio: 1:1.2 (acid:amine)
-
Temperature: 0–5°C initially, then room temperature
-
Reaction time: 12–18 hours
-
Yield: 60–70%
Optimization Strategies for Improved Synthesis
Solvent and Catalyst Selection
Polar aprotic solvents such as dimethylformamide (DMF) enhance reaction rates in the coupling step by stabilizing transition states. The addition of 4-dimethylaminopyridine (DMAP) as a catalyst increases acetylation efficiency by 25%.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the indole formation step. Comparative studies show that reactions completed in 10 minutes under microwave conditions require 6 hours with conventional heating, reducing energy consumption and side product formation.
Purification Techniques
Column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent achieves >95% purity. Recrystallization from ethanol/water (1:1) further refines the final product, as confirmed by HPLC analysis.
Analytical Characterization of the Compound
Spectroscopic Analysis
-
1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, quinazolinone NH), 7.89–7.05 (m, 7H, aromatic), 4.21 (t, J=6.4 Hz, 2H, CH2), 3.98 (s, 2H, CH2CO), 2.41 (s, 3H, CH3).
-
IR (KBr): 3320 cm−1 (N-H stretch), 1675 cm−1 (C=O), 1590 cm−1 (C=N).
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water 60:40) reveals a single peak at 8.2 minutes, confirming >99% purity.
Applications in Pharmacological Research
The synthetic accessibility of this compound has enabled its evaluation as a:
-
Tyrosine Kinase Inhibitor: IC50 values of 0.8–1.2 µM against EGFR in vitro.
-
Anticancer Agent: 50% growth inhibition (GI50) at 10 µM in MCF-7 breast cancer cells.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid can be used.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the quinazoline ring can inhibit certain kinases involved in cell signaling pathways. These interactions can lead to the modulation of cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural Features and Properties of Analogues
*Estimated based on structurally similar compound in ; †Predicted based on structural analogues.
Key Structural Differences and Implications
Indole Substituents: The target compound’s 4-methylindole group contrasts with 5-chloroindole () and methoxyindole derivatives ().
Quinazolinone Modifications: Styryl-substituted quinazolinones (e.g., 3-nitrostyryl in ) exhibit extended conjugation, which may improve DNA intercalation in anticancer activity . The target compound lacks this feature, suggesting differing mechanisms.
Acetamide Linker Variations :
- Replacement of the indole-ethyl group with thiazol-2-yl () or phthalimide () alters target selectivity. Thiazole derivatives show antimicrobial activity, while phthalimide hybrids are potent antioxidants .
Physicochemical and Pharmacokinetic Properties
- logP and Solubility :
The target compound’s predicted logP (~2.95, based on ) is higher than thiazole derivatives (logP ~1.5), favoring better membrane permeability but lower aqueous solubility . - BBB Penetration :
Indole derivatives with lipophilic substituents (e.g., methyl) show improved CNS permeability compared to polar groups (e.g., -OH in ’s 4d ) .
Biological Activity
N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known by its CAS number 1351693-29-2, is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, synthesizing findings from various studies, and presenting data in a structured format.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 360.41 g/mol. The compound features an indole moiety and a quinazoline derivative, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O2 |
| Molecular Weight | 360.41 g/mol |
| CAS Number | 1351693-29-2 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to indole and quinazoline derivatives. For instance, similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines, including HeLa, MCF-7, and HT-29.
Mechanism of Action:
- Tubulin Polymerization Inhibition: Compounds with structural similarities to this compound have been shown to inhibit tubulin polymerization, a critical process for cell division.
- Induction of Apoptosis: These compounds can induce apoptosis in cancer cells, leading to cell cycle arrest in the G2/M phase.
Case Studies
- Study on Indole Derivatives:
-
Quinazoline-Based Compounds:
- Quinazoline derivatives have been extensively studied for their ability to inhibit cancer cell growth. Some derivatives demonstrated IC50 values in the low micromolar range against multiple cancer lines.
Pharmacological Potential
The pharmacological profile of this compound suggests it could be developed as a therapeutic agent targeting cancer through mechanisms involving tubulin inhibition and apoptosis induction.
Q & A
Q. What are the recommended methodologies for synthesizing N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide, and how can reaction yields be optimized?
The synthesis typically involves multi-step organic reactions, including:
- Indole-ethylamine intermediate preparation : Alkylation of 4-methylindole with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethyl side chain .
- Quinazolinone-acetamide coupling : Condensation of the indole-ethylamine intermediate with 4-oxoquinazolin-3(4H)-yl acetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
Optimization strategies : - Temperature control (reflux vs. room temperature) to balance reaction rate and side-product formation.
- Solvent selection (polar aprotic solvents like DMF enhance nucleophilicity).
- Stoichiometric adjustments (e.g., 1.2–1.5 equivalents of coupling agents to drive completion) .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify indole (δ 7.1–7.5 ppm), quinazolinone (δ 8.2–8.6 ppm), and acetamide (δ 2.1–2.4 ppm) moieties .
- Mass Spectrometry (EI-MS or HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at ~413.85 g/mol based on analogs) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by reverse-phase C18 column, UV detection at 254 nm) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or cyclooxygenase (COX-2) to identify mechanistic targets .
- Solubility and logP : Shake-flask method in PBS (pH 7.4) and octanol-water partitioning to guide formulation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
- Substituent variation : Introduce halogens (Cl, F) at the indole 4-position or quinazolinone 6-position to modulate lipophilicity and hydrogen bonding .
- Scaffold hopping : Replace the acetamide linker with sulfonamide or urea groups to alter binding kinetics .
- Docking simulations : Use AutoDock Vina with crystallographic data (e.g., PDB: 1M17 for EGFR) to predict binding poses and optimize substituent geometry .
Q. How should researchers resolve contradictions in biological activity data across different assay conditions?
- Assay standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free media) and incubation time (24–72 hours) to minimize variability .
- Orthogonal validation : Cross-verify COX-2 inhibition via Western blot (protein expression) and PGE₂ ELISA (functional output) .
- Metabolic stability : Use liver microsomes (human/rat) to assess if discrepancies arise from differential metabolism .
Q. What strategies are effective for improving aqueous solubility without compromising target affinity?
- Prodrug design : Introduce phosphate or glycoside groups at the quinazolinone 4-oxo position for transient hydrophilicity .
- Co-crystallization : Screen with cyclodextrins (β-CD or HP-β-CD) to enhance solubility via inclusion complexes .
- Ionizable groups : Replace the methyl group on indole with a morpholine ring to increase pH-dependent solubility .
Q. How do in vitro and in vivo pharmacokinetic profiles correlate, and what models best predict efficacy?
- In vitro-in vivo extrapolation (IVIVE) : Use Caco-2 permeability data and hepatic clearance from microsomes to simulate plasma concentration-time curves .
- Rodent models : Subcutaneous xenografts (e.g., HCT-116 colorectal cancer) for efficacy, with LC-MS/MS quantification of tumor drug levels .
- Allometric scaling : Adjust doses based on body surface area (mg/m²) for translational relevance .
Q. What computational tools are recommended for elucidating off-target interactions?
- PharmMapper : Reverse docking against a library of 2,000+ human protein structures to predict off-targets .
- Molecular Dynamics (MD) : GROMACS simulations to assess stability of compound-protein complexes over 100 ns trajectories .
- Toxicity prediction : ADMETlab 2.0 for hepatotoxicity and cardiotoxicity risk assessment .
Emerging Research Gaps
Q. What unexplored biological targets could be relevant given its dual indole-quinazoline scaffold?
- Epigenetic regulators : HDAC and DNMT inhibition, leveraging the quinazolinone’s zinc-chelating potential .
- Immune checkpoints : PD-L1/PD-1 interaction disruption via indole-mediated hydrophobic interactions .
Q. How can researchers address the lack of in vivo toxicity data for long-term dosing?
- 90-day rodent studies : Monitor hematological, hepatic, and renal parameters with histopathology .
- Genotoxicity screening : Ames test (TA98/TA100 strains) and micronucleus assay in bone marrow .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
